molecular formula C23H17BrN2O2 B11643839 (4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone

(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone

Cat. No.: B11643839
M. Wt: 433.3 g/mol
InChI Key: SMKNEWPCJXBHSH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone is a complex organic compound with a unique structure that includes a bromophenyl group and a dihydropyrazolo[1,5-c][1,3]benzoxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-amine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. It can help in understanding the mechanisms of various biological processes and the development of new biochemical assays .

Medicine

Its structure may be modified to create new therapeutic agents targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

(4-bromophenyl)-(2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone

InChI

InChI=1S/C23H17BrN2O2/c24-17-12-10-16(11-13-17)22(27)23-26-20(18-8-4-5-9-21(18)28-23)14-19(25-26)15-6-2-1-3-7-15/h1-13,20,23H,14H2

InChI Key

SMKNEWPCJXBHSH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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